(R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride
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Overview
Description
®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is a complex organic compound that features a benzoic acid core with various functional groups attached. This compound is notable for its use in synthetic organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group is significant as it serves as a protecting group for the amino function, which is crucial in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride typically involves several steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Benzoic Acid Derivative: The benzoic acid derivative is synthesized through esterification reactions, often using methyl esters and appropriate catalysts.
Coupling Reactions: The protected amino acid is then coupled with the benzoic acid derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the desired product. The use of solid-phase synthesis techniques can also be employed to streamline the process and improve yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester or amide functionalities, converting them to alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is used as an intermediate in the synthesis of complex organic molecules, particularly peptides. Its Boc-protected amino group is crucial for preventing unwanted side reactions during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. The Boc group can be selectively removed to expose the amino group, allowing for further functionalization or conjugation with other biomolecules .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as precursors to drug molecules or as building blocks for drug delivery systems .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, including polymers and resins. Its versatility in chemical reactions makes it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride involves its role as a protecting group in peptide synthesis. The Boc group protects the amino function from unwanted reactions, allowing for selective deprotection under acidic conditions. This selective deprotection is crucial for the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.
Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group, offering an alternative to Boc protection.
Uniqueness
®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is unique due to its specific combination of functional groups, which allows for versatile applications in synthetic chemistry. Its Boc-protected amino group provides stability and selectivity in multi-step synthesis processes, making it a valuable intermediate in the production of complex organic molecules .
Properties
IUPAC Name |
methyl 3-[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4;/h5-8,12H,9,16H2,1-4H3;1H/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOMDXSZOOWFR-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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